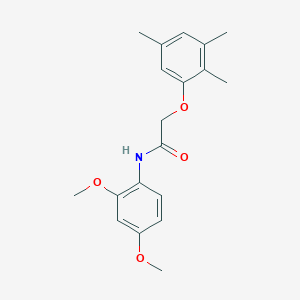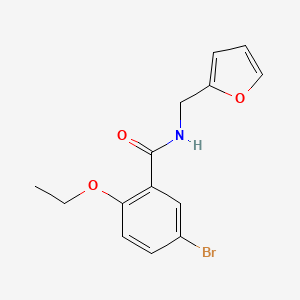
N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as DMTM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTM belongs to the class of compounds known as phenacetin derivatives, which are known for their analgesic and anti-inflammatory properties. In
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have potential therapeutic applications in the treatment of various diseases. One of the most promising applications of N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is in the treatment of cancer. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation-related disorders.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood, but studies have suggested that it works by inhibiting the growth and proliferation of cancer cells. N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide can induce cell cycle arrest in cancer cells, leading to their death. N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression. Additionally, N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects, which may be mediated by its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments is its potent anti-cancer activity against a wide range of cancer cell lines. Additionally, N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation-related disorders. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments is its potential toxicity, as high doses of N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide have been shown to be toxic to normal cells.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One area of research is the development of more potent and selective analogs of N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide that can be used as anti-cancer agents. Additionally, further research is needed to understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide and its potential applications in the treatment of other diseases, such as pain and inflammation-related disorders. Finally, more research is needed to determine the safety and toxicity of N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in humans, as well as its potential for drug development.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 2,4-dimethoxyaniline with 2,3,5-trimethylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to obtain N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in high yield and purity.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12-8-13(2)14(3)17(9-12)24-11-19(21)20-16-7-6-15(22-4)10-18(16)23-5/h6-10H,11H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQWITQVEMFOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)
![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)


